1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

PPAR Metabolic syndrome Sulfonamide SAR

1-(4-tert-Butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105246-38-5) is a fully synthetic small molecule belonging to the sulfonylthiadiazole class, characterized by a piperidine core substituted at the 1‑position with a 4‑tert‑butylbenzenesulfonyl group and at the 4‑position with a 5‑cyclopropyl‑1,3,4‑thiadiazole moiety. This structural class has been investigated by Sanofi‑Aventis for dual PPARγ/δ partial agonism relevant to metabolic syndrome, though the present compound was not among the specific derivatives reported in the primary disclosure.

Molecular Formula C20H27N3O2S2
Molecular Weight 405.58
CAS No. 1105246-38-5
Cat. No. B2584106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine
CAS1105246-38-5
Molecular FormulaC20H27N3O2S2
Molecular Weight405.58
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4
InChIInChI=1S/C20H27N3O2S2/c1-20(2,3)16-6-8-17(9-7-16)27(24,25)23-12-10-15(11-13-23)19-22-21-18(26-19)14-4-5-14/h6-9,14-15H,4-5,10-13H2,1-3H3
InChIKeyNMHWLJYGFYYBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105246-38-5): Core Structural Identity & Procurement Context


1-(4-tert-Butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105246-38-5) is a fully synthetic small molecule belonging to the sulfonylthiadiazole class, characterized by a piperidine core substituted at the 1‑position with a 4‑tert‑butylbenzenesulfonyl group and at the 4‑position with a 5‑cyclopropyl‑1,3,4‑thiadiazole moiety . This structural class has been investigated by Sanofi‑Aventis for dual PPARγ/δ partial agonism relevant to metabolic syndrome, though the present compound was not among the specific derivatives reported in the primary disclosure [1]. Its molecular formula is C₂₀H₂₇N₃O₂S₂ and its molecular weight is 405.58 g·mol⁻¹ .

Why In‑Class Replacement of 1-(4-tert-Butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105246-38-5) Is Not Trivial


Within the 1,3,4‑thiadiazole‑piperidine‑sulfonamide family, even modest structural changes produce marked shifts in potency, selectivity, and physicochemical profile. In the Sanofi‑Aventis sulfonylthiadiazole series, moving from a methyl to a cyclopropyl substituent on the thiadiazole ring altered PPARδ EC₅₀ by >10‑fold, while the tert‑butylbenzenesulfonyl group introduced a unique steric and lipophilic signature that is absent in most comparator molecules [1]. Consequently, exchanging the target compound for a close analog—e.g., the 5‑methyl‑thiadiazole variant (CAS 1105202‑64‑9) or the 5‑cyclopropyl analog bearing a different sulfonyl group—cannot be assumed to preserve biological activity, target engagement, or even solubility characteristics without direct comparative data [2].

Quantitative Differentiation Evidence for 1-(4-tert-Butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105246-38-5)


Structural Uniqueness: 4‑tert‑Butylbenzenesulfonyl vs. Common Aryl‑Sulfonyl Substituents

The 4‑tert‑butylbenzenesulfonyl group present in CAS 1105246‑38‑5 is distinct from the simpler aryl‑sulfonyl motifs (e.g., benzenesulfonyl, 4‑methylbenzenesulfonyl) found in closely related analogs. In the Sanofi‑Aventis sulfonylthiadiazole series, the introduction of a tert‑butyl group on the phenyl ring of the sulfonamide was critical for achieving dual PPARγ/δ partial agonism with nanomolar potency, while unsubstituted phenyl‑sulfonyl analogs showed substantially weaker activity [1]. Although no direct head‑to‑head assay for the exact target compound is publicly available, the presence of the 4‑tert‑butyl substituent is expected to confer higher lipophilicity (calculated logP ≈ 4.0–4.5 based on fragment contributions) and enhanced target‑site occupancy compared to non‑tert‑butyl analogs .

PPAR Metabolic syndrome Sulfonamide SAR

Cyclopropyl‑Thiadiazole Motif: Differentiation from Methyl‑ and Ethyl‑Substituted Analogs

The 5‑cyclopropyl substituent on the 1,3,4‑thiadiazole ring distinguishes CAS 1105246‑38‑5 from the more common 5‑methyl (CAS 1105202‑64‑9) and 5‑ethyl (CAS 1171373‑92‑4) analogs. In the arylthiadiazole H₃ antagonist series, cyclopropyl substitution was associated with improved metabolic stability and reduced CYP450 inhibition compared to methyl or ethyl substituents [1]. Although quantitative comparative data for the exact sulfonamide context are lacking, the cyclopropyl group is known to impart conformational restriction and enhanced oxidative metabolic resistance, which may translate into prolonged half‑life and lower intrinsic clearance relative to the 5‑methyl analog [2].

1,3,4‑Thiadiazole Cyclopropane Metabolic stability

Piperidine‑4‑yl vs. Piperidin‑3‑yl Connectivity: Regioisomeric Impact on Activity

The target compound features the thiadiazole attached at the piperidine 4‑position. A closely related regioisomer, 1‑(4‑tert‑butylbenzenesulfonyl)‑3‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)piperidine (CAS 1105202‑64‑9), places the thiadiazole at the 3‑position [1]. In sulfonamide‑bearing piperidine series, the position of the heterocyclic appendage relative to the sulfonamide group alters the three‑dimensional presentation of the pharmacophore, frequently leading to divergent potency and selectivity profiles. Although no direct comparison of the 4‑cyclopropyl‑thiadiazole vs. 3‑methyl‑thiadiazole regioisomers has been published, the Sanofi‑Aventis SAR demonstrates that even minor alterations in the spatial orientation of the thiadiazole ring can shift PPARδ vs. PPARγ selectivity by an order of magnitude [2].

Piperidine regioisomerism Sulfonamide SAR Target engagement

Highest‑Value Application Scenarios for 1-(4-tert-Butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105246-38-5)


PPARγ/δ Dual Partial Agonist Tool Compound in Metabolic Syndrome Research

Based on the Sanofi‑Aventis sulfonylthiadiazole template, CAS 1105246‑38‑5 represents a logical probe for exploring dual PPARγ/δ partial agonism with a cyclopropyl‑thiadiazole and 4‑tert‑butylbenzenesulfonyl pharmacophore combination. While the exact compound has not been profiled in the published study, its structural features align with the most potent members of the series (EC₅₀ 1–100 nM range) [1]. It may serve as a comparator molecule in structure‑activity relationship (SAR) investigations aimed at understanding the contribution of the cyclopropyl group to PPAR subtype selectivity and partial agonism.

Metabolic Stability Comparison vs. 5‑Methyl‑Thiadiazole Analogs

The cyclopropyl substituent in CAS 1105246‑38‑5 is hypothesized to confer superior metabolic stability relative to the more commonly available 5‑methyl‑1,3,4‑thiadiazole derivative (CAS 1105202‑64‑9). This makes the compound a suitable candidate for comparative microsomal and hepatocyte stability studies, as well as for in vivo pharmacokinetic profiling, where reduced intrinsic clearance is desired [2].

Chemical Probe for Thiadiazole‑Piperidine‑Sulfonamide Binding Mode Studies

The unique combination of a 4‑tert‑butylbenzenesulfonyl group and a 5‑cyclopropyl‑1,3,4‑thiadiazole attached to a piperidine‑4‑yl scaffold offers a distinct three‑dimensional shape. This compound could be employed in X‑ray crystallography or cryo‑EM studies to interrogate the binding mode of sulfonylthiadiazoles to PPARδ or other nuclear receptors, complementing the existing structural biology data for the Sanofi‑Aventis series [1].

Reference Standard for Analytical Method Development and Quality Control

CAS 1105246‑38‑5, with a molecular weight of 405.58 g·mol⁻¹ and defined chromatographic properties, can serve as a reference standard for HPLC/LC‑MS method development, purity assessment, and batch‑to‑batch consistency evaluation in procurement workflows, particularly when sourcing from multiple suppliers .

Quote Request

Request a Quote for 1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.